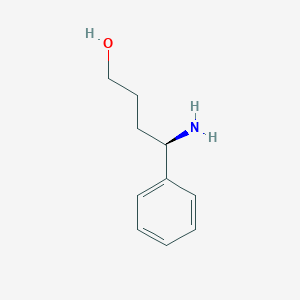

(R)-4-amino-4-phenylbutan-1-ol

Description

Significance of Enantiomerically Pure Chiral Amino Alcohols in Advanced Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, is a major driver of contemporary organic synthesis. mbl.or.kr Enantiomerically pure chiral amino alcohols are crucial building blocks because their specific three-dimensional arrangement is often essential for biological activity. They serve as versatile scaffolds and chiral auxiliaries in asymmetric synthesis, enabling the selective production of a desired enantiomer of a target molecule. jove.comopenaccessjournals.com The synthesis of these optically pure compounds is a significant challenge, with methodologies ranging from the reduction of amino acids to complex chemoenzymatic and catalytic asymmetric approaches. openaccessjournals.comacs.org The development of efficient and stereoselective routes to chiral amino alcohols remains an active area of research, driven by the need for structurally diverse and biologically relevant molecules. acs.org

Overview of Research Landscape for Chiral Phenylbutanols

Within the broader class of chiral amino alcohols, those possessing a phenylbutanol scaffold have attracted considerable attention. Research in this area is diverse, encompassing the development of novel synthetic methods, the exploration of their catalytic applications, and the investigation of their biological properties. For instance, ruthenium catalysts have been successfully employed in the asymmetric transfer hydrogenation of aromatic ketones to produce chiral phenylbutanols with excellent enantioselectivity. uj.ac.za Furthermore, biocatalytic approaches, such as those utilizing ω-transaminases, have been explored for the kinetic resolution of racemic phenylbutanol derivatives, highlighting the convergence of chemistry and biology in accessing these valuable compounds. mdpi.com

Scope and Focus of Research on (R)-4-amino-4-phenylbutan-1-ol

This compound is a chiral amino alcohol distinguished by a phenyl group and an amino group at the C4 position of a butanol chain. Its specific stereochemistry and functional groups make it a valuable intermediate in organic synthesis. Research on this compound often centers on its synthesis from chiral precursors and its application as a building block for more complex molecules. For example, its synthesis can be achieved through the reduction of D-homophenylalanine ethyl ester hydrochloride. This highlights the use of the chiral pool, where readily available chiral molecules are used as starting materials. The hydrochloride salt form of the compound enhances its solubility, which is a practical advantage in various laboratory applications.

Chemical and Physical Properties

The distinct arrangement of functional groups in this compound dictates its chemical reactivity and physical characteristics.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Varies (often a solid) |

| Chirality | (R)-configuration at C4 |

Synthesis and Manufacturing

The preparation of enantiomerically pure this compound is a key focus of research, with various strategies being employed to achieve high stereoselectivity.

Chiral Pool Synthesis

A common and effective method for synthesizing this compound involves starting from a readily available chiral precursor, a strategy known as chiral pool synthesis. One documented route utilizes D-homophenylalanine ethyl ester hydrochloride. This starting material, which already possesses the desired stereochemistry, is reduced using a powerful reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran. The reaction is typically conducted under an inert atmosphere to prevent side reactions with moisture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereocenter during the reaction sequence. While specific high-yielding asymmetric syntheses for this compound are not extensively detailed in the provided context, the broader field of asymmetric synthesis offers numerous potential strategies. These can include:

Asymmetric Hydrogenation: The reduction of a prochiral ketone precursor using a chiral catalyst. uj.ac.za

Asymmetric Amination: The introduction of the amino group to a prochiral substrate in a stereocontrolled manner.

Biocatalytic and Chemoenzymatic Methods

Biocatalysis and chemoenzymatic synthesis represent green and highly selective approaches to chiral molecules. jove.comresearchgate.netresearchgate.net These methods leverage the stereospecificity of enzymes to achieve high enantiomeric purity. For the synthesis of related chiral amino alcohols, ω-transaminases have been successfully used for the kinetic resolution of racemic amines and the asymmetric synthesis from prochiral ketones. mbl.or.krmdpi.com Such enzymatic strategies could potentially be adapted for the efficient production of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in various areas of chemical research and development.

Role as a Chiral Building Block

The primary application of this compound is as a chiral building block in organic synthesis. Its defined stereocenter and bifunctional nature (possessing both an amino and a hydroxyl group) allow for its incorporation into larger, more complex molecules with precise stereochemical control. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired efficacy.

Use in Asymmetric Catalysis

Chiral amino alcohols are frequently used as ligands for metal catalysts in asymmetric catalysis. openaccessjournals.com The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. While specific applications of this compound as a ligand are not detailed in the provided information, its structure is analogous to other chiral amino alcohols that have proven effective in this capacity. Research in this area would involve synthesizing metal complexes with this compound and evaluating their performance in various asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(4R)-4-amino-4-phenylbutan-1-ol |

InChI |

InChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2/t10-/m1/s1 |

InChI Key |

AGOPKBQSZNSGSA-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCCO)N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 4 Amino 4 Phenylbutan 1 Ol

Asymmetric Catalytic Synthesis Approaches

Modern organic synthesis relies heavily on catalytic asymmetric methods to create chiral molecules from simple, achiral starting materials. These approaches offer high levels of stereocontrol, often with excellent yields and atom economy.

A primary strategy for synthesizing chiral alcohols is the enantioselective reduction of prochiral ketones. This involves using a chiral catalyst to control the stereochemical outcome of the reduction of a ketone, such as 4-amino-4-phenylbutan-1-one or a protected analogue.

One prominent method is asymmetric transfer hydrogenation (ATH). ptfarm.pl Research has demonstrated the highly enantioselective ATH of related γ-amino ketones. For instance, the reduction of 4-(dimethylamino)-1-phenylbutan-1-one (B180684) using a formic acid/triethylamine mixture as the hydrogen source and a Ruthenium-based chiral catalyst, RuCl(R,R)-TsDPEN, yields the corresponding (S)-alcohol with high enantiomeric excess. ptfarm.pl Applying this principle with an (S,S)-configured catalyst could theoretically produce the desired (R)-alcohol. The reaction proceeds efficiently, converting the prochiral ketone into a chiral γ-amino alcohol with a predictable stereochemistry. ptfarm.pl

| Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Source |

| RuCl(R,R)-TsDPEN | 4-(Dimethylamino)-1-phenylbutan-1-one | (S)-4-(Dimethylamino)-1-phenylbutan-1-ol | 97.4% | 51% conversion | ptfarm.pl |

| Lithium aluminum hydride | D-homophenylalanine ethyl ester hydrochloride | (R)-2-Amino-4-phenylbutan-1-ol | High (derived from chiral pool) | 96-99% | orgsyn.org |

An alternative approach leverages the "chiral pool" by starting with an enantiomerically pure precursor. The synthesis of (R)-4-amino-4-phenylbutan-1-ol can be achieved through the reduction of D-homophenylalanine ethyl ester hydrochloride. orgsyn.orgsmolecule.com In this method, the chiral center at the amino group is already established. The reduction of the ester group to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) does not affect the existing stereocenter, providing the target compound in high yield and optical purity. orgsyn.org

Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral compounds. nih.gov This technique typically involves the addition of hydrogen (H₂) across a C=C or C=N double bond of a prochiral substrate, using a transition-metal catalyst coordinated to a chiral ligand. nih.govrsc.org

For the synthesis of this compound, this strategy would involve the hydrogenation of a precursor containing an enamine or imine functionality. The choice of metal (commonly Iridium, Rhodium, or Palladium) and the specific chiral ligand are crucial for achieving high enantioselectivity. nih.govbohrium.com For example, iridium-based catalysts with ligands like (S,S)-f-Binaphane have been used effectively for the asymmetric hydrogenation of N-alkyl imines. nih.gov Similarly, palladium catalysts employing chiral phosphine (B1218219) ligands such as C₄-TunePhos have shown high efficacy in hydrogenating cyclic imines. nih.gov This methodology provides a direct and efficient route to establishing the chiral amine center with a high degree of stereocontrol. rsc.org

| Catalyst System | Substrate Type | Application | Source |

| Iridium/(S,S)-f-Binaphane | N-Alkyl Imines | Synthesis of unnatural N-alkyl aryl alanines | nih.gov |

| Palladium/C₄-TunePhos | Cyclic Imines | Access to enantioenriched cyclic amines | nih.gov |

| Rhodium-Diphosphine | Enamides | Synthesis of L-DOPA and other amino acid derivatives | diva-portal.org |

A novel and advanced method for constructing β-amino alcohol frameworks involves the chromium-catalyzed asymmetric cross aza-pinacol coupling. nih.govacs.org This reaction couples readily available aldehydes and N-sulfonyl imines to form products with adjacent stereocenters, which is the core structure of β-amino alcohols. organic-chemistry.orgwestlake.edu.cn

The reaction proceeds through a unique radical-polar crossover mechanism. acs.org A chiral chromium catalyst performs three key roles: it selectively reduces the N-sulfonyl imine in a single-electron transfer, intercepts the resulting α-amino radical intermediate, and directs its chemo- and stereoselective addition to an aldehyde. nih.govacs.org This modular approach tolerates a wide range of functional groups on both the aldehyde and imine partners, providing access to a diverse library of chiral β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.orgwestlake.edu.cn This strategy represents a significant advancement for creating the structural motif present in this compound. nih.gov

| Reaction Feature | Description | Source |

| Reactants | Aldehydes and N-sulfonyl imines | nih.govacs.org |

| Catalyst | Chiral Chromium Complex | nih.govorganic-chemistry.org |

| Mechanism | Radical-Polar Crossover via an α-amino radical | acs.orgorganic-chemistry.org |

| Product | β-Amino alcohols with vicinal stereocenters | westlake.edu.cn |

| Advantages | High modularity, broad substrate scope, high stereoselectivity | organic-chemistry.org |

Biocatalytic Pathways and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, environmentally friendly conditions. These methods are increasingly applied to the synthesis of high-value chiral molecules for the pharmaceutical industry.

Chemo-enzymatic methods combine the strengths of both traditional chemistry and biocatalysis. A common and powerful chemo-enzymatic strategy for obtaining single enantiomers is the kinetic resolution of a racemic mixture. Lipases are frequently used enzymes for this purpose due to their stability, availability, and broad substrate tolerance. mdpi.com

In the context of this compound, a racemic mixture of the amino alcohol would first have its amino group protected (e.g., as an alkoxycarbonyl derivative) to prevent undesired side reactions. acs.org Then, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one of the enantiomers in the presence of an acyl donor like vinyl acetate. mdpi.com For example, the lipase might preferentially catalyze the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol, which can then be separated and deprotected. acs.org

To overcome the 50% theoretical yield limit of standard kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. This approach combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org For amino alcohols, this typically involves a metal catalyst (e.g., a ruthenium complex) that continuously converts the unreactive enantiomer back into the racemic mixture, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. organic-chemistry.org

| Enzyme | Method | Substrate Type | Key Feature | Source |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic N-protected amino alcohols | High enantioselectivity (E > 200) for O-acylation | mdpi.com |

| Lipase QLM | Kinetic Resolution | Racemic nitro alcohols | Separation of enantiomers via transesterification | mdpi.com |

| Candida antarctica Lipase B + Ru-catalyst | Dynamic Kinetic Resolution (DKR) | Racemic β-azido alcohols | Combines enzymatic resolution with in-situ racemization for >50% yield | organic-chemistry.org |

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. koreascience.krnih.gov They are highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones, operating with excellent enantioselectivity under mild aqueous conditions. nih.govrsc.org

To synthesize this compound, an (R)-selective ω-transaminase would be used. The reaction would involve the amination of a prochiral ketone precursor, 4-oxo-4-phenylbutan-1-ol, using a suitable amino donor such as isopropylamine (B41738) or L-alanine. mdpi.com The enzyme facilitates the stereoselective addition of the amino group to the ketone, producing the (R)-amine with high optical purity. nih.gov The reaction mechanism is a "ping-pong-bi-bi" process where the amino group is first transferred from the donor to the enzyme's PLP cofactor, which then transfers it to the ketone substrate. nih.gov A significant advantage of this method is that the major co-product (acetone when using isopropylamine) is volatile and can be easily removed to help drive the reaction equilibrium towards product formation. mdpi.com This technology has been successfully implemented on an industrial scale for the production of active pharmaceutical ingredients, such as the antidiabetic drug Sitagliptin. koreascience.kr

| Component | Role in Synthesis | Example | Source |

| Enzyme | Biocatalyst for asymmetric amination | (R)-selective ω-Transaminase (ω-TA) | nih.govmdpi.com |

| Substrate | Prochiral ketone precursor | 4-oxo-4-phenylbutan-1-ol | mdpi.com |

| Amino Donor | Source of the amine group | Isopropylamine, L-Alanine | mdpi.com |

| Co-product | Formed from the amino donor | Acetone (B3395972), Pyruvate | mdpi.com |

| Advantage | High enantioselectivity, green process, mild conditions | Industrial applicability | koreascience.krrsc.org |

Engineered Amine Dehydrogenases in Chiral Amino Alcohol Synthesis

The use of engineered enzymes, particularly amine dehydrogenases (AmDHs), has emerged as a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones. This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.

Engineered AmDHs, often derived from L-amino acid dehydrogenases (AADHs) through protein engineering, can catalyze the reductive amination of ketones to produce chiral amines with high optical purity. researchgate.net For instance, an engineered AmDH derived from phenylalanine dehydrogenase was utilized for the asymmetric synthesis of (R)-1-methyl-3-phenylpropylamine from 4-phenyl-butan-2-one, a structurally related ketone to the precursor of this compound. researchgate.net This highlights the potential of applying similar engineered AmDHs for the synthesis of the target amino alcohol.

The strategy involves modifying the enzyme's active site to accommodate non-natural substrates, specifically ketones instead of α-keto acids. Key mutations often target residues responsible for binding the carboxyl group of the native amino acid substrate. researchgate.net By removing these interactions, the engineered enzyme can accept a broader range of ketone substrates.

Recent research has also focused on native amine dehydrogenases (nat-AmDHs) discovered through genome mining. While often active towards smaller aliphatic aldehydes and ketones, protein engineering has been employed to expand their substrate scope. d-nb.info For example, mutations in nat-AmDHs have enabled the conversion of previously unaccepted substrates with high enantioselectivity. d-nb.info In some cases, these enzymes exhibit a secondary ketoreductase (KRED) activity, which can lead to the formation of alcohol byproducts. whiterose.ac.uktudelft.nl Understanding and controlling this dual activity is crucial for optimizing the synthesis of the desired chiral amine.

A dual-enzyme cascade system, combining an alcohol dehydrogenase (ADH) and an AmDH, can be used for the asymmetric amination of racemic alcohols. uva.nl This "hydrogen-borrowing" cascade can convert a racemic alcohol into an enantiopure amine, demonstrating the versatility of these biocatalytic systems. uva.nl

Table 1: Examples of Engineered Amine Dehydrogenase Applications

| Enzyme Source/Type | Substrate | Product | Key Findings |

| Engineered Phenylalanine Dehydrogenase | 4-phenyl-butan-2-one | (R)-1-methyl-3-phenylpropylamine | Successful asymmetric synthesis of a structurally similar chiral amine. researchgate.net |

| Native AmDH (CfusAmDH) Mutants | Various n-alkylaldehydes and n-alkylketones | Corresponding (S)-chiral amines | Mutations expanded substrate scope to previously unaccepted molecules with >99% ee. d-nb.info |

| Dual-enzyme cascade (ADH and AmDH) | Racemic secondary alcohols | Enantiopure amines | High conversions (>70%) and excellent enantioselectivity (>99% R) for several substrates. uva.nl |

Lipase-Catalyzed Kinetic Resolution of Racemic Amino Alcohol Precursors

Lipases are versatile enzymes widely used in organic synthesis for the resolution of racemic mixtures. Lipase-catalyzed kinetic resolution (KR) is a well-established method for obtaining enantiomerically enriched compounds, including amino alcohols and their precursors. This technique relies on the differential rate of reaction of the two enantiomers of a racemic substrate with an acyl donor, catalyzed by the lipase.

The kinetic resolution of racemic primary amines using Candida antarctica lipase B (CALB) is a prominent example. CALB can catalyze the acylation of one enantiomer, leaving the other unreacted and thus separated. mdpi.com The choice of the acylating agent is crucial for achieving high enantioselectivity. mdpi.com For the kinetic resolution of 4-phenylbutan-2-amine, a close structural analog of the target compound, various acylating agents have been studied, with isopropyl 2-ethoxyacetate showing a good balance between conversion and enantioselectivity. mdpi.com

Immobilization of lipases, for instance on magnetic nanoparticles, can enhance their stability and selectivity, facilitating easier separation and reuse of the biocatalyst. mdpi.com Studies have shown that immobilized CALB can exhibit higher enantioselectivity compared to its commercially available form, Novozym 435, in the resolution of chiral amines. mdpi.com

The resolution of racemic amino acid esters via lipase-catalyzed hydrolysis is another relevant strategy. Lipases can selectively hydrolyze the L-amino acid ester, allowing for the separation of the D-enantiomer. nih.gov This approach has been applied to D,L-homophenylalanine, a precursor that can be chemically converted to the target amino alcohol. nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of Amines and Related Compounds

| Lipase | Substrate | Acyl Donor/Reaction | Product(s) | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (immobilized) | 4-phenylbutan-2-amine | Isopropyl 2-ethoxyacetate | (S)-4-phenylbutan-2-amine and (R)-N-(1-phenylbut-3-yl)acetamide | High ee reported mdpi.com |

| Pseudomonas lipase | D,L-homophenylalanine methyl ester | Hydrolysis | D-homophenylalanine methyl ester and L-homophenylalanine | High selectivity reported nih.gov |

| Novozym 435 | Racemic milnacipran | Methyl iso-butyrate | Optically enriched (-)-milnacipran and corresponding amide | Moderate enantioselectivity researchgate.net |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. This approach leverages the existing stereocenters of the starting material, transferring the chirality to the final product.

This compound can be conceptually derived from (R)-homophenylalanine. (R)-homophenylalanine is an unnatural amino acid that can be accessed through various synthetic routes, including the resolution of its racemic form. Lipase-catalyzed hydrolysis of racemic homophenylalanine esters is an effective method to obtain the enantiomerically pure amino acid. nih.gov

Once (R)-homophenylalanine is obtained, standard organic transformations can be employed to convert the carboxylic acid functionality into a primary alcohol. This typically involves the reduction of the carboxylic acid or its ester derivative using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting this compound retains the stereochemistry of the starting amino acid.

Other Stereoselective Synthesis Techniques

Beyond biocatalytic and chiral pool approaches, several other stereoselective methods are instrumental in the synthesis of chiral amino alcohols.

The ring-opening of chiral epoxides and aziridines with suitable nucleophiles is a powerful and stereospecific method for the synthesis of 1,2-difunctionalized compounds, including amino alcohols. The stereochemistry of the product is directly controlled by the stereochemistry of the starting epoxide or aziridine.

The synthesis of chiral amino alcohols can be achieved through the nucleophilic attack of an amine on a chiral epoxide, or by the reduction of a chiral aziridine-2-carboxylate (B8329488) ester. The regioselectivity of the ring-opening is a critical factor, with nucleophilic attack generally occurring at the least sterically hindered carbon atom in an Sₙ2-type mechanism. shsbnu.net

For example, enantiomerically pure N,N-dibenzyl-alpha-amino aldehydes can be converted to erythro aminoalkyl epoxides, which are versatile intermediates for hydroxyethylamine-based compounds. researchgate.net These epoxides can then undergo ring-opening to yield the desired amino alcohol derivatives. The synthesis of highly diastereoselective threo or erythro aminoalkyl epoxides from α-amino acids has also been reported, providing a pathway to various chiral amino alcohols. acs.org

The enantioselective addition of nucleophiles to imines, analogous to the addition to carbonyl compounds, is a fundamental strategy for the synthesis of chiral amines. The development of effective chiral catalysts for these reactions has significantly advanced the field.

A general method involves the asymmetric addition of masked acyl cyanide (MAC) reagents to N-Boc-aldimines, catalyzed by a modified cinchona alkaloid. This approach yields adducts in high yields and excellent enantioselectivities (up to 97.5:2.5 er). acs.orgacs.org These adducts are versatile intermediates that can be converted to various α-amino acid derivatives, which can then be reduced to the corresponding amino alcohols.

The use of chiral activators enhances the electrophilicity of the imine and creates a chiral environment, directing the nucleophile to one face of the imine. researchgate.net This strategy has been successfully applied to a wide range of imines and nucleophiles, demonstrating its broad applicability in the synthesis of nitrogen-containing biologically active compounds. researchgate.net

Industrial Scalability of this compound Synthesis

The industrial-scale synthesis of this compound requires methodologies that are not only high-yielding and stereoselective but also cost-effective, safe, and environmentally sustainable. The primary challenges in scaling up the production of this chiral amino alcohol include maintaining high enantiomeric purity, managing reaction conditions, and minimizing waste. To meet these demands, both advanced chemical and biocatalytic routes have been explored and optimized for large-scale applications.

A common chemical approach for the synthesis of this compound involves the reduction of a suitable chiral precursor. One documented method is the reduction of D-homophenylalanine ethyl ester hydrochloride using a powerful reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran. smolecule.com While effective, the use of such energetic and moisture-sensitive reagents on an industrial scale necessitates stringent safety protocols and specialized equipment, which can increase production costs.

Process Optimization in Chemical Synthesis

Biocatalysis: A Green and Efficient Alternative

In recent years, biocatalysis has emerged as a powerful tool for the industrial synthesis of chiral compounds, offering significant advantages in terms of selectivity, mild reaction conditions, and environmental impact. ucl.ac.ukrsc.org Enzymes such as transaminases and lipases are particularly relevant for the production of this compound and related chiral amines and alcohols. mbl.or.krunipd.it

Transaminases, for instance, can catalyze the asymmetric amination of a prochiral ketone precursor to directly yield the desired (R)-amine with high enantioselectivity. mbl.or.kr The use of ω-transaminases, in particular, has gained significant attention for the synthesis of chiral amines due to their broad substrate specificity, making them suitable for industrial-scale applications. mdpi.com One of the major advantages of biocatalytic routes is the potential for deracemization, a process that can theoretically convert 100% of a racemic starting material into the desired enantiomer, thus maximizing yield and minimizing waste. mdpi.com

The table below illustrates a representative biocatalytic deracemization strategy for producing an enantiopure amine from a racemic mixture, a technique applicable to the synthesis of chiral amines like this compound.

Table 1: Representative Biocatalytic Deracemization for Chiral Amine Synthesis This table is based on a general deracemization strategy and serves as an illustrative example.

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | Racemic amine (e.g., racemic 4-phenylbutan-2-amine) | mdpi.com |

| Enzymes | Combination of two stereocomplementary ω-transaminases | mdpi.com |

| Reaction Type | One-pot, two-step deracemization | mdpi.com |

| Amino Acceptor | Pyruvate | mdpi.com |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | researchgate.net |

| Yield | Up to 97% (isolated yield) | mdpi.com |

| Enantiomeric Excess (ee) | >99% | mdpi.com |

Challenges and Solutions in Industrial Biocatalysis

Despite the advantages, challenges in industrial biocatalysis include enzyme stability, substrate and product inhibition, and unfavorable reaction equilibria. mbl.or.kr Protein engineering and directed evolution are powerful techniques used to overcome these limitations by developing robust enzymes with improved tolerance to industrial process conditions, such as high substrate concentrations and the presence of organic solvents. mdpi.com Immobilization of enzymes on solid supports is another strategy to enhance their stability and facilitate their recovery and reuse, thereby reducing operational costs. mdpi.com

The development of enzymatic cascade reactions, where multiple reaction steps are performed in a single pot, further enhances the efficiency of biocatalytic processes by minimizing intermediate purification steps and reducing waste generation. ucl.ac.uk

Green Chemistry Metrics in Scalable Synthesis

The principles of green chemistry are increasingly integral to the design of industrial synthetic processes. Metrics such as atom economy, E-factor (environmental factor), and process mass intensity (PMI) are used to evaluate the environmental footprint of a synthesis. researchgate.net Biocatalytic routes generally score well on these metrics due to their high selectivity, use of water as a solvent, and operation under mild conditions. ucl.ac.uk The reduction of waste by 19% in the industrial production of the antidiabetic drug Sitagliptin, achieved through an improved biocatalytic process, highlights the significant environmental and economic benefits of applying green chemistry principles in large-scale synthesis. mdpi.com

The following table summarizes key considerations for the industrial scalability of synthesizing this compound, comparing chemical and biocatalytic approaches.

Table 2: Comparison of Synthetic Approaches for Industrial Scalability

| Factor | Chemical Synthesis | Biocatalysis | Reference |

|---|---|---|---|

| Stereoselectivity | Can be high, but may require chiral auxiliaries or catalysts. | Typically very high, leading to high enantiomeric purity. | smolecule.commbl.or.kr |

| Reaction Conditions | Often requires harsh reagents, high temperatures, and pressures. | Mild conditions (near ambient temperature and pressure, neutral pH). | ucl.ac.uk |

| Cost-Effectiveness | Can be high due to expensive reagents and energy-intensive conditions. | Potentially lower due to reduced energy consumption and reusable catalysts (enzymes). | ucl.ac.uk |

| Sustainability | May generate significant chemical waste. | Generally more environmentally friendly, with biodegradable catalysts and less waste. | ucl.ac.ukresearchgate.net |

| Scalability Challenges | Safety with energetic reagents, purification from metal catalysts. | Enzyme stability, product inhibition, and reaction equilibrium. | smolecule.commbl.or.kr |

Exploration of R 4 Amino 4 Phenylbutan 1 Ol As a Chiral Building Block and in Catalysis

Utility as a Chiral Building Block in the Construction of Complex Organic Molecules

This compound serves as a precursor in the synthesis of various biologically active molecules, including peptides. smolecule.com For instance, derivatives of the related (S)-enantiomer, (S)-4-amino-4-phenylbutan-1-ol, have been investigated for their neuroprotective, antioxidant, and anticoagulant properties. smolecule.com Additionally, research has pointed to the potential antiviral activity of derivatives against viruses like SARS-CoV-2. The synthesis of (R)-4-amino-4-phenylbutan-1-ol hydrochloride is commonly achieved through the reduction of D-homophenylalanine ethyl ester hydrochloride using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran. smolecule.com

Precursor for the Development of Chiral Ligands in Asymmetric Catalysis

Beyond its role as a structural component, this compound and its isomers are crucial in the field of asymmetric catalysis. They serve as precursors for chiral ligands, which are molecules that can steer a metal-catalyzed reaction to produce a specific enantiomer of the final product. This control is vital in synthesizing therapeutic drugs, where different enantiomers can have vastly different biological effects.

A significant application of amino alcohols like this compound is in the synthesis of chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (Pybox) ligands. These ligands are widely used in asymmetric catalysis for a variety of organic reactions. csic.es

The synthesis of Pybox ligands can be efficiently achieved through a one-pot condensation reaction. csic.esresearchgate.net This typically involves reacting a β-amino alcohol, such as the related isomer (R)-2-amino-4-phenylbutan-1-ol, with a dinitrile like 2,6-pyridinedicarbonitrile in the presence of a catalyst, often zinc trifluoromethanesulfonate. csic.esnih.govmit.edu The reaction is usually carried out in a solvent like toluene (B28343) and heated to reflux. nih.govorgsyn.org This method has proven to be efficient, often resulting in high yields of the desired Pybox ligand without the need for extensive purification. csic.esresearchgate.net

For example, the CH₂CH₂Ph-pybox ligand, which is optimal for certain cross-coupling reactions, is synthesized from (R)-2-amino-4-phenylbutan-1-ol. nih.govmit.edu The amino alcohol itself is readily prepared by the reduction of an ester derivative of homophenylalanine using lithium aluminum hydride. nih.govmit.edu

Table 1: Synthesis of CH₂CH₂Ph-pybox from (R)-2-amino-4-phenylbutan-1-ol

| Reactants | Catalyst | Solvent | Conditions | Product |

|---|

Chiral Pybox ligands, derived from amino alcohols, form tridentate complexes with various metals and are highly effective in asymmetric catalysis. nih.govorgsyn.org One notable application is in nickel-catalyzed enantioselective Negishi cross-coupling reactions. nih.govmit.edu These reactions are a powerful tool for forming carbon-carbon bonds, a fundamental process in organic synthesis.

Specifically, the CH₂CH₂Ph-pybox ligand, synthesized from the isomer (R)-2-amino-4-phenylbutan-1-ol, has been identified as the optimal ligand for the Negishi cross-coupling of secondary allylic chlorides with alkylzinc reagents. nih.govmit.eduorgsyn.org This combination of a nickel catalyst and the CH₂CH₂Ph-pybox ligand provides high yields and excellent enantioselectivity in the resulting products. nih.govmit.edu While other Pybox ligands like i-Pr-Pybox are effective for different substrates, the phenylethyl substituent on the oxazoline (B21484) ring of CH₂CH₂Ph-pybox is crucial for the successful coupling of allylic chlorides. nih.govmit.edu

Table 2: Application of CH₂CH₂Ph-pybox in Ni-Catalyzed Negishi Cross-Coupling

| Reaction Type | Substrates | Catalyst System | Key Outcome |

|---|

Derivatization Strategies for Optimizing Catalytic Performance and Selectivity

The performance of chiral ligands in asymmetric catalysis can be fine-tuned through various derivatization strategies. The goal of these modifications is to enhance the catalytic activity and, most importantly, the selectivity of the reaction, leading to a higher proportion of the desired enantiomer.

For ligands like BOX and Pybox, modifications often involve changing the substituents on the oxazoline rings or altering the nature and size of the spacer connecting the two rings. csic.es These structural changes can influence the steric and electronic properties of the ligand, which in turn affects how it coordinates to the metal center and interacts with the substrates. This tailored approach allows for the design of ligands optimized for specific catalytic applications. csic.es

In the context of ligands derived from aminobutanols, the structure of the starting amino alcohol itself is a key variable. For instance, the choice between different isomers or the introduction of additional functional groups on the phenyl ring or the butanol backbone can lead to ligands with improved performance. The development of a general and efficient synthesis method for these ligands, such as the one-pot condensation, facilitates the rapid screening of a variety of structurally diverse ligands to find the optimal catalyst for a given reaction. csic.esresearchgate.net

Mechanistic Insights and Computational Studies on R 4 Amino 4 Phenylbutan 1 Ol

Elucidation of Reaction Mechanisms in Asymmetric Synthetic Pathways

The asymmetric synthesis of (R)-4-amino-4-phenylbutan-1-ol, a vicinal amino alcohol, can be achieved through various synthetic strategies. The key to these syntheses is the stereoselective introduction of the chiral center at the C4 position. While specific mechanistic studies for this exact molecule are not extensively detailed in the public domain, the underlying principles can be inferred from established asymmetric synthesis methodologies for similar chiral β-amino alcohols.

One prevalent method for the synthesis of chiral β-amino alcohols is the asymmetric reduction of a corresponding β-amino ketone. This transformation is often accomplished using chiral catalysts, such as those derived from amino alcohols and borane reagents (e.g., the Corey-Bakshi-Shibata or CBS catalyst).

Proposed Mechanism for Asymmetric Reduction:

A plausible mechanistic pathway for the formation of this compound via asymmetric reduction of a precursor ketone, 4-amino-4-phenyl-1-butanone, is outlined below. This proposed mechanism is based on well-established models for similar reactions iupac.org.

Catalyst Formation: A chiral amino alcohol, such as (S)-proline, reacts with a borane source (e.g., borane-dimethyl sulfide complex) to form a chiral oxazaborolidine catalyst.

Coordination: The ketone substrate coordinates to the Lewis acidic boron atom of the catalyst. The stereochemistry of the catalyst dictates a specific orientation of the ketone to minimize steric hindrance.

Hydride Transfer: A hydride source, typically a borane complex, delivers a hydride ion to the carbonyl carbon of the coordinated ketone. The facial selectivity of this hydride transfer is controlled by the chiral environment of the catalyst, leading to the formation of one enantiomer of the alcohol in excess.

Product Release: The resulting alcohol product is released from the catalyst, which is then free to participate in another catalytic cycle.

Chemoenzymatic Approaches:

Alternatively, chemoenzymatic methods offer a highly selective route to chiral amino alcohols. These methods often involve the use of enzymes like transaminases or dehydrogenases to achieve high enantioselectivity under mild reaction conditions frontiersin.orgnih.govacs.orgnih.govnih.gov. For instance, an engineered amine dehydrogenase could catalyze the asymmetric reductive amination of a hydroxy ketone precursor to yield this compound with high enantiomeric excess frontiersin.orgnih.gov. The mechanism in such an enzymatic process involves the binding of the substrate in a specific orientation within the enzyme's chiral active site, followed by a cofactor-mediated reduction.

| Synthetic Strategy | Key Features | Stereocontrol Element |

| Asymmetric Catalytic Reduction | Use of chiral catalysts (e.g., CBS catalyst) and a hydride source. | Chiral ligand of the catalyst dictates the facial selectivity of hydride transfer. |

| Chemoenzymatic Synthesis | Utilization of enzymes (e.g., transaminases, dehydrogenases) for stereoselective transformation. | The chiral active site of the enzyme enforces a specific substrate orientation for the reaction. |

Theoretical Investigations using Density Functional Theory (DFT)

DFT calculations can be employed to model the transition states of the key stereodetermining steps in the synthetic pathways. For instance, in the asymmetric reduction of a β-amino ketone, DFT can be used to calculate the energies of the different transition state structures leading to the (R) and (S) enantiomers. A lower activation energy for the transition state leading to the (R)-enantiomer would explain the observed stereoselectivity.

Key Aspects Investigated by DFT:

Transition State Geometries: DFT calculations can elucidate the three-dimensional arrangement of atoms in the transition state, revealing crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over the other nih.gov.

Activation Energies: By comparing the calculated activation energies for the formation of different stereoisomers, the enantioselectivity of a reaction can be predicted and rationalized.

Catalyst-Substrate Interactions: DFT can model the interactions between the substrate and the chiral catalyst or enzyme active site, providing a detailed picture of how the chiral environment influences the reaction pathway. For example, in aza-Henry reactions leading to diamino esters, DFT has been used to identify key hydrogen bonding interactions between the catalyst and substrates that control diastereoselectivity nih.gov.

| Computational Parameter | Information Gained |

| Transition State Energy | Predicts the favored stereochemical outcome of the reaction. |

| Non-covalent Interactions | Identifies key stabilizing or destabilizing interactions that influence stereoselectivity. |

| Reaction Coordinate Analysis | Maps the energy profile of the reaction, identifying the rate-determining step. |

Molecular Modeling and Docking Studies for Enzyme-Substrate and Ligand-Metal Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding mode and affinity of a small molecule, such as this compound, to a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and for understanding the molecular basis of a compound's biological activity.

Given that many β-amino alcohols exhibit inhibitory activity against enzymes like monoamine oxidases (MAOs), it is plausible that this compound could interact with such enzymes. Molecular docking simulations can be used to explore this potential interaction.

Docking Simulation Process:

Preparation of Structures: The three-dimensional structures of the ligand, this compound, and the target enzyme (e.g., human MAO-B) are prepared. The enzyme structure is often obtained from a protein database like the Protein Data Bank (PDB).

Docking Simulation: A docking program is used to systematically search for the most favorable binding poses of the ligand within the active site of the enzyme. The program evaluates different orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme's active site nih.govnih.govresearchgate.netresearchgate.net.

Insights from Docking Studies:

Binding Affinity: Docking can provide an estimate of the binding free energy, which is related to the inhibitory potency of the compound.

Binding Mode: The simulations reveal the specific orientation of the ligand in the active site, which can explain its selectivity for a particular enzyme isoform.

Key Interactions: Identification of crucial interactions can guide the design of more potent and selective inhibitors. For example, docking studies of inhibitors with MAO-B have identified key interactions with specific tyrosine and cysteine residues in the active site nih.govresearchgate.net.

Ligand-Metal Interactions:

In the context of asymmetric synthesis, molecular modeling can also be used to study the interactions between chiral ligands and metal catalysts. These studies can help in understanding how the ligand structure influences the stereochemical outcome of the reaction and can aid in the rational design of new, more effective catalysts alfa-chemistry.comresearchgate.netresearchgate.net.

| Modeling Technique | Application | Key Insights |

| Molecular Docking | Predicting the interaction of this compound with a biological target (e.g., MAO-B). | Binding affinity, binding mode, key intermolecular interactions. |

| Ligand-Metal Modeling | Studying the structure and energetics of chiral metal catalysts used in asymmetric synthesis. | Rationalizing catalyst performance, guiding the design of new catalysts. |

Advanced Analytical Methodologies for Stereochemical Purity and Characterization of R 4 Amino 4 Phenylbutan 1 Ol

Chiral Chromatographic Techniques for Enantiomeric Separation

Chiral chromatography is the cornerstone for the separation of enantiomers, enabling the accurate determination of enantiomeric excess (ee) and the isolation of pure enantiomers. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP) or a chiral additive in the mobile phase. rsc.org The differential stability of these complexes leads to different retention times for the enantiomers, allowing for their separation.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantiomeric separation of chiral compounds, including amino alcohols like (R)-4-amino-4-phenylbutan-1-ol. phenomenex.com The choice of CSP is crucial and is based on the structural features of the analyte. For amino alcohols, CSPs based on polysaccharides, macrocyclic glycopeptides, and Pirkle-type phases are often effective. nih.govoup.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are known for their broad applicability. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For this compound, the presence of both an amino and a hydroxyl group, along with the phenyl ring, allows for multiple points of interaction with these CSPs.

Macrocyclic glycopeptide-based CSPs, like those employing teicoplanin or vancomycin, are particularly well-suited for the separation of polar and ionic compounds, including underivatized amino acids and amino alcohols. The complex structure of these CSPs offers a variety of interactions, including ionic, hydrogen bonding, and π-π interactions, which can lead to excellent enantioselectivity.

Pirkle-type CSPs, which are based on a chiral molecule covalently bonded to a silica (B1680970) support, often provide high efficiency and ruggedness. For primary amino alcohols, derivatization with an appropriate agent to introduce a π-acidic or π-basic group can enhance the chiral recognition on a Pirkle-type CSP.

The development of an HPLC method for the enantiomeric separation of this compound would involve screening various CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol) to achieve baseline resolution. zendy.io

Table 1: Potential HPLC-CSP Method Parameters for this compound

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), Macrocyclic glycopeptide-based (e.g., Teicoplanin), Pirkle-type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v); Reversed Phase (for macrocyclic glycopeptide CSPs): Acetonitrile/Aqueous buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm) |

| Column Temperature | 20 - 40 °C |

This table presents hypothetical yet representative parameters for method development.

Gas Chromatography (GC) with chiral capillary columns is another highly effective technique for the enantiomeric separation of volatile chiral compounds. chromatographyonline.com For non-volatile compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance. Common derivatization reagents for amino alcohols include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate, which react with the amino and hydroxyl groups. nih.gov

Chiral GC columns are typically coated with a chiral stationary phase, most commonly a derivative of cyclodextrin (B1172386). sigmaaldrich.com Cyclodextrins are cyclic oligosaccharides that have a chiral, cone-like structure. The enantiomeric separation occurs through inclusion complexation, where the enantiomers differentially fit into the chiral cavity of the cyclodextrin, and through interactions with the derivatized rim of the cyclodextrin. gcms.cz

The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the type of cyclodextrin (α, β, or γ) can significantly impact the enantioselectivity. sigmaaldrich.com Method development involves optimizing the temperature program, carrier gas flow rate, and injection parameters to achieve optimal separation of the derivatized enantiomers.

Table 2: Potential GC-Chiral Column Method Parameters for Derivatized this compound

| Parameter | Description |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trifluoroacetic anhydride (TFAA) |

| Chiral Stationary Phase | Derivatized cyclodextrin (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | e.g., Initial temp 100 °C, ramp at 5 °C/min to 220 °C |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents hypothetical yet representative parameters for method development.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and lower backpressure. selvita.comchempartner.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an organic modifier, such as an alcohol. pharmtech.com

For the enantiomeric separation of this compound, SFC can be used with the same types of chiral stationary phases as in HPLC. nih.govresearchgate.net The low viscosity and high diffusivity of the supercritical fluid mobile phase can lead to higher efficiency and faster separations. chempartner.com The ability to independently control temperature, pressure, and mobile phase composition provides a high degree of flexibility for method optimization. nih.gov SFC is also well-suited for preparative scale separations, making it a valuable tool for isolating pure enantiomers. selvita.com

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are high-efficiency separation techniques that can be applied to the enantiomeric resolution of charged or chargeable compounds like this compound. In CE, separation is achieved based on the differential migration of ions in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors in CE. nih.gov

CEC combines the principles of HPLC and CE. A capillary packed with a chiral stationary phase is used, and the mobile phase is driven by electroosmotic flow. This can result in very high separation efficiencies. For this compound, a CEC method would likely involve a capillary column packed with a polysaccharide-based or Pirkle-type CSP.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly useful for preparative-scale separations. rsc.org In CCC, the stationary phase is a liquid that is held in place by centrifugal force, and the mobile phase is another immiscible liquid that is pumped through it. For chiral separations, a chiral selector can be added to either the stationary or the mobile phase.

For the preparative separation of the enantiomers of 4-amino-4-phenylbutan-1-ol, a suitable two-phase solvent system would be selected, and a chiral selector, such as a derivative of tartaric acid or a cyclodextrin, would be added to one of the phases. CCC offers the advantage of high sample loading capacity and the absence of a solid support, which can sometimes cause sample degradation.

Spectroscopic Techniques for Stereochemical Analysis

While chromatographic techniques are essential for separating enantiomers, spectroscopic methods are crucial for determining the absolute configuration and for confirming the stereochemical identity of a chiral molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated in a chiral environment. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netlibretexts.org

A chiral derivatizing agent reacts with the enantiomers to form diastereomers, which have distinct NMR spectra. bath.ac.uk For this compound, a CDA such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) could be used to form diastereomeric esters and amides, allowing for the determination of enantiomeric purity by integrating the signals of the diastereomers in the ¹H or ¹⁹F NMR spectrum. rsc.org

Chiral solvating agents form transient diastereomeric complexes with the enantiomers, leading to the splitting of NMR signals. libretexts.org For this compound, a chiral alcohol or a lanthanide shift reagent could be used as a CSA.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org VCD is a powerful method for determining the absolute configuration of chiral molecules in solution. researchgate.net The experimental VCD spectrum of this compound can be compared to the theoretically calculated spectrum for the (R)- and (S)-enantiomers. A good match between the experimental and calculated spectrum for the (R)-enantiomer would confirm its absolute configuration. hilarispublisher.comnih.gov This technique is particularly valuable as it does not require crystallization or derivatization of the analyte. bruker.com

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, can also be used for stereochemical analysis. nih.gov The CD spectrum of a chiral molecule is a unique fingerprint that can be used to distinguish between enantiomers. The sign and magnitude of the Cotton effects in the CD spectrum can often be related to the absolute configuration of the molecule, particularly for compounds with chromophores near the stereocenter. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (including Chiral Auxiliary and Shift Reagent Methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral molecules, standard NMR spectra of enantiomers are identical in an achiral solvent. To differentiate between enantiomers like (R)- and (S)-4-amino-4-phenylbutan-1-ol, chiral auxiliaries or shift reagents are employed. libretexts.orgresearchgate.net

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the analyte to form diastereomers. researchgate.net Since diastereomers have different physical properties, their NMR spectra will exhibit distinct chemical shifts. libretexts.orgresearchgate.net For an amino alcohol like this compound, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The amine or alcohol group can be derivatized to form diastereomeric amides or esters. The analysis of the chemical shift differences (Δδ), particularly of protons near the stereocenter, allows for the assignment of the absolute configuration. utoronto.ca

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents: Unlike CDAs, CSAs form weak, transient diastereomeric complexes with the enantiomers through non-covalent interactions. researchgate.netresearchgate.net This interaction is sufficient to induce separate signals in the NMR spectrum. libretexts.orgresearchgate.net Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are a classic example. libretexts.org These paramagnetic complexes coordinate to the Lewis basic sites of the analyte (the amino and hydroxyl groups), causing significant shifts in the NMR spectrum. The differential interaction with each enantiomer leads to the separation of signals, allowing for stereochemical analysis. libretexts.orgwikipedia.org More modern methods may utilize chiral acids, which form diastereomeric salts and result in distinguishable chemical shifts for the enantiomers. researchgate.netsemmelweis.hu

Table 1: Representative ¹H-NMR Chemical Shift Differences (Δδ) for Diastereomeric Derivatives of 4-amino-4-phenylbutan-1-ol

| Proton near Chiral Center | δ (R,R)-Diastereomer (ppm) | δ (S,R)-Diastereomer (ppm) | Δδ (δ_R - δ_S_) (ppm) |

| Methine (CH -N) | 4.15 | 4.11 | +0.04 |

| Methylene (CH ₂-CH-N) | 2.05 | 2.08 | -0.03 |

| Methylene (CH ₂-OH) | 3.64 | 3.62 | +0.02 |

Note: Data are hypothetical and for illustrative purposes to show the principle of signal separation after derivatization with a chiral auxiliary.

Mass Spectrometry (MS) and Direct Chiral Detection

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. However, since enantiomers have identical masses, conventional MS cannot distinguish between them. polyu.edu.hk To achieve chiral discrimination, MS techniques must incorporate a chiral element. polyu.edu.hk

This can be accomplished by:

Formation of Diastereomeric Complexes: Similar to NMR, the analyte can be complexed with a chiral selector. These diastereomeric complexes are then introduced into the mass spectrometer. Differences in the stability or fragmentation patterns of these complexes under techniques like tandem mass spectrometry (MS/MS) can be used for chiral differentiation. polyu.edu.hknih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): Methods such as the kinetic method and the chiral recognition ratio method analyze the fragmentation of diastereomeric cluster ions. polyu.edu.hk The relative abundance of specific fragment ions can differ between the diastereomers, allowing for both identification and quantification. polyu.edu.hk

Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. polyu.edu.hk When enantiomers form complexes with a chiral selector, the resulting diastereomeric ions can have different collision cross-sections (CCS) and drift times, enabling their separation and detection. polyu.edu.hknih.gov Chiral modifiers can also be added to the drift gas to induce separation. polyu.edu.hk

Table 2: Hypothetical MS/MS Fragmentation Data for Chiral Analysis

| Precursor Ion (m/z) | Analyte | Chiral Selector | Product Ion (m/z) | Relative Intensity |

| 450.2 | (R)-enantiomer | Chiral Selector A | 300.1 | 85% |

| 450.2 | (S)-enantiomer | Chiral Selector A | 300.1 | 60% |

| 450.2 | (R)-enantiomer | Chiral Selector A | 250.1 | 15% |

| 450.2 | (S)-enantiomer | Chiral Selector A | 250.1 | 40% |

Note: This table illustrates how different fragmentation efficiencies for diastereomeric precursor ions can be used to distinguish between enantiomers.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly powerful for determining the absolute configuration (e.g., R versus S) of a stereocenter. wikipedia.orgmtoz-biolabs.com

The process involves comparing the experimentally measured CD spectrum of the compound with theoretical spectra generated through quantum chemical calculations. researchgate.netmdpi.com A computational model of both the (R) and (S) enantiomers is created, and their theoretical CD spectra are calculated. The absolute configuration of the synthesized sample is assigned by matching its experimental spectrum to one of the calculated spectra. mtoz-biolabs.comresearchgate.net The presence of a chromophore, such as the phenyl group in this compound, is essential for measurable CD signals in the UV-Vis region.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While FTIR cannot distinguish between enantiomers, it is a crucial first-pass technique for confirming the successful synthesis of the target molecular structure before proceeding to more complex chiral analyses. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

| Alcohol | O-H stretch | 3200-3600 | Broad |

| Amine | N-H stretch | 3300-3500 | Medium, can be two peaks for -NH₂ |

| Aromatic C-H | C-H stretch | 3000-3100 | Sharp, multiple weak peaks |

| Aliphatic C-H | C-H stretch | 2850-3000 | Medium to strong |

| Aromatic C=C | C=C stretch | 1450-1600 | Multiple medium to weak bands |

| Amine | N-H bend | 1550-1650 | Medium |

| Alcohol | C-O stretch | 1050-1250 | Strong |

Quantitative Determination of Enantiomeric Excess (ee) and Stereochemical Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. masterorganicchemistry.com It is a critical parameter in the pharmaceutical industry. The value is calculated using the formula:

% ee = |([R] - [S]) / ([R] + [S])| × 100

Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. openochem.org

Several analytical techniques can be adapted for the quantitative determination of ee:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is the most common and reliable method for determining ee. openochem.org The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification based on peak area. libretexts.orgopenochem.org

NMR Spectroscopy: After derivatization with a chiral auxiliary or in the presence of a chiral solvating agent, the signals corresponding to the two diastereomeric species can be integrated. libretexts.org The ratio of the integrals directly corresponds to the ratio of the enantiomers in the mixture, from which the ee can be accurately calculated. libretexts.org

Table 4: Example Calculation of Enantiomeric Excess from NMR Integration Data

| Diastereomer | NMR Signal Integral Value | Molar Fraction |

| Formed from (R)-enantiomer | 97.5 | 0.975 |

| Formed from (S)-enantiomer | 2.5 | 0.025 |

| Total | 100.0 | 1.000 |

| Calculated ee | ((97.5 - 2.5) / (97.5 + 2.5)) * 100 | 95% |

Note: Data are hypothetical, based on the integration of well-resolved peaks in an NMR spectrum.

Emerging Trends and Future Research Perspectives for Chiral Phenylbutanols

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for chiral molecules. For compounds like (R)-4-amino-4-phenylbutan-1-ol, research is pivoting away from traditional multi-step syntheses that often involve stoichiometric reagents and hazardous solvents. Future developments are focused on minimizing environmental impact through several key strategies.

One promising approach is the use of multi-component reactions (MCRs), which offer significant advantages in terms of atom economy and operational simplicity. For instance, a highly stereoselective, two-step protocol has been developed for derivatives of 1,3-diamino-4-phenylbutan-2-ol starting from N,N-dibenzyl-L-phenylalaninal. unica.itnih.gov This method utilizes a three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction, demonstrating the potential to construct complex chiral backbones efficiently. unica.itnih.gov Such strategies reduce the number of synthetic and purification steps, thereby decreasing solvent consumption and waste generation.

Biocatalysis, employing enzymes to catalyze stereoselective transformations, represents another cornerstone of sustainable synthesis. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and can exhibit exquisite enantio- and regioselectivity, often obviating the need for protecting groups. The development of novel enzymes or the engineering of existing ones could provide direct, efficient routes to chiral amino alcohols.

The table below summarizes the comparison between traditional and emerging sustainable synthetic approaches.

| Feature | Traditional Synthetic Routes | Sustainable Synthetic Routes |

| Number of Steps | Often multi-step | Fewer steps (e.g., one-pot, MCRs) |

| Reagents | Stoichiometric, often hazardous | Catalytic (metal, organo-, bio-), recyclable |

| Solvents | Often chlorinated or volatile organic compounds | Benign solvents (water, ethanol) or solvent-free |

| Waste Generation | High | Minimized |

| Atom Economy | Lower | Higher |

Discovery of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of a specific enantiomer like this compound hinges on the effectiveness of the catalytic system. Research is intensely focused on discovering new catalysts that offer higher efficiency, selectivity, and broader substrate scope.

Homogeneous Organocatalysis: Organocatalysts have emerged as powerful tools for asymmetric synthesis. For example, a recyclable, solvent-free organocatalyst, N-PEG-(L)-prolinamide, has been successfully used for the enantioselective aldol (B89426) reaction between acetone (B3395972) and benzaldehyde (B42025) to produce (R)-4-hydroxy-4-phenylbutan-2-one, a related chiral phenylbutanol. researchgate.net This approach, which avoids the use of potentially toxic and expensive metal catalysts, is highly attractive from both an economic and environmental standpoint.

Metal-Based Catalysis: Transition metal catalysts remain central to asymmetric synthesis. Chiral rhodium complexes, for instance, have been employed in the catalytic asymmetric synthesis of cyclopropyl (B3062369) α-amino carboxylates with excellent enantiomeric ratios. rsc.org The principles of using a chiral ligand to control the stereochemical outcome of a metal-catalyzed reaction are directly applicable to the synthesis of chiral phenylbutanols. Future research will likely focus on developing catalysts based on more abundant and less toxic metals, such as iron, copper, and manganese, to replace precious metals like rhodium and palladium.

The following table details examples of modern catalytic systems.

| Catalyst Type | Example Catalyst System | Target Transformation | Key Advantages |

| Organocatalyst | N-PEG-(L)-prolinamide | Enantioselective Aldol Reaction | Solvent-free, recyclable, metal-free researchgate.net |

| Metal Complex | Chiral Rhodium Complex (Rh2((R)-BTPCP)4) | Asymmetric Cyclopropanation | High yield, excellent enantioselectivity rsc.org |

| Iridium Complex | [Cp*IrCl2]2 | Asymmetric Transfer Hydrogenation | High efficiency for ketone reduction orgsyn.orgnih.govrsc.org |

Expansion of Applications as Chiral Auxiliaries and Ligands

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org The structural motif of this compound, containing both an amino and a hydroxyl group, makes it an excellent candidate for development into a novel chiral auxiliary or ligand.

Chiral auxiliaries such as oxazolidinones (often derived from amino alcohols) are widely used in asymmetric alkylation and aldol reactions. wikipedia.org By temporarily attaching this compound to a prochiral substrate, it could effectively control the facial selectivity of reactions. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com

Furthermore, the nitrogen and oxygen atoms of the 1,3-aminoalcohol structure can act as a bidentate ligand, chelating to a metal center. Such chiral ligands are crucial components of catalysts used in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The specific steric and electronic properties conferred by the phenyl and hydroxymethyl groups could lead to catalysts with unique reactivity and selectivity profiles. Future research will involve synthesizing derivatives of this compound and evaluating their performance as ligands in a variety of asymmetric catalytic transformations.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is a rapidly emerging frontier. nih.gov These computational tools are poised to accelerate the discovery and optimization of synthetic routes for complex chiral molecules like this compound.

Reaction Prediction and Optimization: ML algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of new transformations, including yield and stereoselectivity. nih.govacs.org This predictive power allows chemists to identify the most promising reaction conditions (e.g., catalyst, solvent, temperature) in silico, drastically reducing the number of experiments required. For the synthesis of chiral phenylbutanols, AI can optimize parameters to maximize the enantiomeric excess.

Elucidation of Molecular Structure: AI is also being used to more reliably determine the absolute configuration of complex chiral molecules. aihub.org By combining computational simulations with experimental data from chiroptical spectroscopies, machine learning approaches can provide greater confidence in structural assignments, which is fundamental for understanding biosynthetic pathways and biological activity. aihub.org

| AI/ML Application Area | Specific Task | Potential Impact on this compound Synthesis |

| Predictive Chemistry | Forecasting reaction outcomes (yield, ee%) | Rapid identification of optimal catalysts and conditions. nih.govacs.org |

| Synthesis Planning | Devising novel retrosynthetic routes | Discovery of more efficient and sustainable manufacturing processes. |

| Data Analysis | Optimizing separation conditions in chromatography | More efficient purification of the desired enantiomer. |

| Structural Elucidation | Assigning absolute configuration from spectroscopic data | Unambiguous confirmation of the (R)-stereocenter. aihub.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.